1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
This compound features a piperidine core substituted at the 4-position with a 1H-1,2,3-triazole moiety and at the 1-position with a (3-chloro-4-methoxyphenyl)sulfonyl group. The chloro and methoxy substituents on the phenyl ring modulate lipophilicity and electronic effects, influencing bioavailability and target affinity .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(triazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O3S/c1-22-14-3-2-12(10-13(14)15)23(20,21)18-7-4-11(5-8-18)19-9-6-16-17-19/h2-3,6,9-11H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGBQOYZXGNALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic compound notable for its complex structure and potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 356.8 g/mol. Its structure features a piperidine ring linked to a triazole moiety and a sulfonyl group attached to a chlorinated methoxyphenyl unit. This configuration suggests diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇ClN₄O₃S |
| Molecular Weight | 356.8 g/mol |
| CAS Number | 1795361-58-8 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The triazole ring may participate in hydrogen bonding and π-π interactions, enhancing binding affinity to its targets .
Target Interactions
Research indicates that compounds with similar structures have been investigated for their ability to bind to the pregnane X receptor (PXR), which plays a crucial role in drug metabolism regulation . Additionally, studies have shown that the compound exhibits significant antimicrobial properties against various pathogens .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, derivatives of similar compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Case Studies
A study highlighted the effectiveness of structurally related compounds in inhibiting biofilm formation and showed synergistic effects when combined with established antibiotics like ciprofloxacin . Furthermore, these compounds demonstrated low hemolytic activity, indicating a favorable safety profile .
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives based on the core structure of this compound. These studies have revealed:
Scientific Research Applications
1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, also known as this compound, is a chemical compound with potential applications in medicinal chemistry and biological research .
Key Features and Characteristics
- Structure: It possesses a complex structure featuring a triazole ring, a pyrrolidine ring, and a sulfonyl group linked to a chlorinated methoxyphenyl moiety. The molecular formula is C14H17ClN4O3S and the molecular weight is 356.8 .
- Biological Activity: Research indicates that this compound exhibits significant biological activity, interacting with molecular targets like enzymes or receptors. The sulfonyl group can strongly interact with amino acid residues in enzyme active sites, potentially inhibiting their activity. The triazole ring may also participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to its targets.
Potential Applications
- Medicinal Chemistry: The compound is of interest because of its potential applications in medicinal chemistry.
- Biological Research: It is also of interest because of its potential applications in biological research.
- Enzyme Inhibition: Its specific combination of functional groups and structural motifs enables diverse biological interactions and chemical reactivity, including the ability to inhibit specific enzymes while maintaining low toxicity, making it a candidate for pharmacological research and development.
Related Compounds
The search results also mention related compounds with similar structural features and potential applications:
- 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole: This compound also contains a triazole ring, a pyrrolidine ring, and a sulfonyl group linked to a chlorinated methoxyphenyl moiety.
- 1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine: This compound has the IUPAC name 1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidine and the SMILES notation COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Cl .
- 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine: This compound has a molecular weight of 356.8 .
- 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione: This compound has a molecular weight of 390.9 .
Comparison with Similar Compounds
Piperidine-Triazole Derivatives in Antibacterial Agents
Compound A : 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives with 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine at the C7 position ().
- Structural Differences : Compound A replaces the sulfonyl group with a carboxylic acid and incorporates a naphthyridine core.
- Activity: Exhibits broad-spectrum antibacterial activity (MIC: 0.06–2 µg/mL against S. aureus and E. coli), attributed to DNA gyrase inhibition. The triazole-piperidine moiety enhances membrane permeability compared to traditional fluoroquinolones .
- Synthesis : Yields 40–83% via nucleophilic substitution, contrasting with the target compound’s likely click chemistry-based triazole formation (see Section 3.1) .
Target Compound : The sulfonyl group may improve solubility and reduce efflux pump recognition compared to Compound A’s carboxylate, though antibacterial activity data are pending.
Piperidine-Triazole Derivatives in S1P Receptor Agonists
Compound B : Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate ().
- Structural Differences : Features a benzyl-piperidine linker and ester group instead of sulfonyl.
- Activity : Potent S1P1 receptor agonism (EC50: 0.3 nM) for multiple sclerosis treatment. The tert-butyl group enhances hydrophobic interactions with the receptor’s lipid-binding pocket .
- Pharmacokinetics : Ester prodrug design improves oral bioavailability (T1/2: 12 hours in rodents). The target compound’s sulfonyl group may reduce metabolic lability but could limit blood-brain barrier penetration .
Triazole-Sulfonyl Derivatives in Screening Libraries
Compound C : 1-(3-Bromobenzoyl)-4-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine ().
- Structural Differences : Replaces the chloro-methoxyphenyl group with a bromobenzoyl-oxadiazole moiety.
- Utility : Used in kinase inhibition assays (IC50 < 100 nM for select targets). The oxadiazole-triazole combination enhances π-π stacking in ATP-binding pockets .
Target Compound : The chloro-methoxy group may confer selectivity for oxidoreductases or cytochrome P450 enzymes, warranting ADMET profiling.
Click Chemistry-Derived Triazole Analogues
Compound D : N,N-Diethyl-4-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)aniline ().
Triazole Formation
- Target Compound : Likely synthesized via CuAAC (click chemistry) between a 4-azidopiperidine derivative and a 3-chloro-4-methoxyphenylsulfonyl alkyne. This method offers regioselectivity and high yields (>80%) under mild conditions .
- Comparison: Fluoroquinolone derivatives () use nucleophilic substitution (40–83% yields), while S1P agonists () employ multi-step alkylation and esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
